(3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine
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Overview
Description
(3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine is an organic compound that features a benzylamine structure substituted with bromine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine typically involves the following steps:
Bromination: The starting material, 4-methoxybenzylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the benzene ring.
Alkylation: The brominated intermediate is then subjected to alkylation with 2-methoxy-1-methylethylamine under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the bromine atom can yield the corresponding dehalogenated product.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products:
Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzyl(2-methoxy-1-methylethyl)amine.
Substitution: Formation of various substituted benzylamines depending on the nucleophile used.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
- (4-Methoxybenzyl)(2-methoxy-1-methylethyl)amine
- (3-Bromo-4-methoxybenzyl)amine
- (3-Bromo-4-methoxybenzyl)(2-methoxyethyl)amine
Comparison:
(4-Methoxybenzyl)(2-methoxy-1-methylethyl)amine: Lacks the bromine atom, which may result in different reactivity and biological activity.
(3-Bromo-4-methoxybenzyl)amine: Lacks the 2-methoxy-1-methylethyl group, which may affect its solubility and interaction with biological targets.
(3-Bromo-4-methoxybenzyl)(2-methoxyethyl)amine: Similar structure but with a different alkyl group, potentially leading to variations in chemical and biological properties.
Properties
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2/c1-9(8-15-2)14-7-10-4-5-12(16-3)11(13)6-10/h4-6,9,14H,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIGPIHILBZHIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=C(C=C1)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386149 |
Source
|
Record name | STK232600 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352436-21-6 |
Source
|
Record name | STK232600 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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